molecular formula C13H12O3S2 B12079588 Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate

Cat. No.: B12079588
M. Wt: 280.4 g/mol
InChI Key: DQCMLYLFMZKKJA-UHFFFAOYSA-N
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Description

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a benzylthio group, a hydroxy group, and a carboxylate ester group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Benzylthio Group: The benzylthio group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a benzyl halide.

    Hydroxylation: The hydroxy group can be introduced through selective hydroxylation of the thiophene ring using reagents like hydrogen peroxide or other oxidizing agents.

    Esterification: The carboxylate ester group is typically introduced through esterification of the carboxylic acid derivative of the thiophene ring using methanol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction, employing efficient catalysts for nucleophilic substitution, and optimizing reaction conditions for hydroxylation and esterification to maximize yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzyl halides, thiols, nucleophiles like amines or alkoxides.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzylthio group can enhance lipophilicity, facilitating membrane penetration, while the hydroxy and carboxylate groups can participate in hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

    2-Benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: Shares the benzylthio group but has a different heterocyclic core.

    Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another methyl ester with different functional groups and applications.

Uniqueness: Methyl 5-(benzylthio)-3-hydroxythiophene-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its thiophene core provides aromatic stability, while the benzylthio group enhances its lipophilicity and potential for biological interactions.

Properties

Molecular Formula

C13H12O3S2

Molecular Weight

280.4 g/mol

IUPAC Name

methyl 5-benzylsulfanyl-3-hydroxythiophene-2-carboxylate

InChI

InChI=1S/C13H12O3S2/c1-16-13(15)12-10(14)7-11(18-12)17-8-9-5-3-2-4-6-9/h2-7,14H,8H2,1H3

InChI Key

DQCMLYLFMZKKJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)SCC2=CC=CC=C2)O

Origin of Product

United States

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